molecular formula C15H32O2 B14082020 1-Isobutoxy-2-nonyloxy-ethane CAS No. 101082-19-3

1-Isobutoxy-2-nonyloxy-ethane

Cat. No.: B14082020
CAS No.: 101082-19-3
M. Wt: 244.41 g/mol
InChI Key: FDTURFIHRMKIAV-UHFFFAOYSA-N
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Description

Overview of Aliphatic Ether Chemistry in Contemporary Organic Research

Aliphatic ethers, where the oxygen atom is bonded to two alkyl groups, are a cornerstone of organic synthesis. researchgate.net While historically recognized for their use as solvents, modern research continues to explore new synthetic methodologies and applications for these compounds. numberanalytics.com Contemporary research in aliphatic ether chemistry is vibrant, with a significant focus on developing more efficient, selective, and environmentally benign synthetic methods. ethz.chacs.org Key areas of investigation include catalytic C-H functionalization to form ether linkages, the development of novel catalysts for dehydrative etherification, and the exploration of ether metathesis reactions. ethz.chacs.orgnih.gov These advancements are driven by the need for complex ether structures in pharmaceuticals, materials science, and other high-technology sectors.

Significance of Dialkyl Ethers in Fundamental Organic Synthesis and Emerging Materials Science

Dialkyl ethers are more than just inert solvents; they are crucial precursors and structural motifs in a multitude of applications. fiveable.mersc.org In fundamental organic synthesis, the ether linkage is a common feature in protecting group strategies and as a key structural component in many natural products and biologically active molecules. numberanalytics.comrsc.org The synthesis of complex molecules often relies on the strategic installation and cleavage of ether bonds. chemrxiv.org

In the realm of materials science, dialkyl ethers are gaining prominence. Their incorporation into polymers can influence properties such as flexibility, thermal stability, and ion conductivity. For instance, poly(ethylene glycol) (PEG) ethers are widely used in biomedical applications. The specific nature of the alkyl groups in dialkyl ethers allows for the fine-tuning of material properties, making them valuable components in the design of advanced polymers, surfactants, and industrial fluids.

Research Landscape of Complex Asymmetrical Ethers: Contextualizing 1-Isobutoxy-2-nonyloxy-ethane within Current Chemical Investigations

Asymmetrical ethers, which possess two different alkyl or aryl groups attached to the oxygen atom, present unique synthetic challenges and opportunities. wikipedia.orgresearchgate.net Unlike symmetrical ethers, which can often be prepared by the simple dehydration of a single alcohol, the synthesis of asymmetrical ethers requires more controlled and selective methods to avoid the formation of product mixtures. wikipedia.orgresearchgate.net The Williamson ether synthesis has been a long-standing method for this purpose, though it has limitations, particularly with sterically hindered substrates. britannica.comrsc.org

Modern research has focused on developing catalytic methods for the direct coupling of two different alcohols, which represents a more atom-economical approach. researchgate.netacs.org Catalysts based on ruthenium, gold, and other transition metals have shown promise in mediating these transformations with high selectivity. researchgate.netacs.orgrsc.org Additionally, electrochemical methods are emerging as a powerful tool for the synthesis of sterically hindered ethers. acs.orgnih.gov

This compound, the subject of this article, is a complex asymmetrical ether. Its structure, featuring a branched isobutoxy group and a linear nonyloxy group linked by an ethane (B1197151) spacer, places it at the intersection of several areas of current research interest. The synthesis of such a molecule would necessitate a highly selective etherification strategy. Its potential applications could lie in areas where specific surfactant properties or tailored solvency are required, stemming from the combination of its different alkyl moieties. While specific research on this compound is not widely published, its structure serves as a representative example of the types of complex ethers that are of growing interest in both academic and industrial research.

Physicochemical Properties of this compound

The physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure and the known properties of similar ethers, a number of its characteristics can be predicted.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Description
Molecular Formula C₁₅H₃₂O₂
Molecular Weight 244.42 g/mol
Appearance Likely a colorless liquid at room temperature.
Boiling Point Estimated to be in the range of 250-300 °C. The presence of two ether linkages and a relatively high molecular weight would result in a higher boiling point compared to smaller ethers.
Solubility Expected to have low solubility in water due to the long nonyl chain and overall hydrophobic character. It should be soluble in common organic solvents like ethanol, acetone, and diethyl ether.
Density Predicted to be less than 1.0 g/mL, typical for long-chain ethers.
Vapor Pressure Expected to be low at room temperature due to its relatively high boiling point.

Synthesis and Manufacturing of this compound

While specific industrial-scale manufacturing processes for this compound are not detailed in the literature, its synthesis can be approached through established methods for forming asymmetrical ethers. The choice of synthetic route would depend on factors such as starting material availability, desired purity, and scalability.

Plausible Synthetic Pathways

A common and versatile method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis . rsc.org This two-step process would involve:

Formation of an alkoxide: A suitable alcohol is deprotonated with a strong base to form the corresponding alkoxide.

Nucleophilic substitution: The alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether linkage.

For this compound, two variations of the Williamson synthesis are plausible:

Route A: Reaction of sodium 2-nonyloxyethoxide with isobutyl bromide.

Route B: Reaction of sodium isobutoxide with 1-bromo-2-nonyloxyethane.

Alternative Synthetic Approaches

Recent advances in catalysis offer alternative routes that may be more efficient or sustainable. Catalytic dehydrative etherification involves the direct coupling of two different alcohols, with the removal of water. researchgate.netacs.org This approach is highly atom-economical. For the synthesis of this compound, this would involve the reaction of isobutanol with 2-nonyloxyethanol in the presence of a suitable catalyst, such as a ruthenium or gold complex. researchgate.netacs.orgrsc.org

Potential Industrial-Scale Production Considerations

Applications and Research Directions

Given the lack of specific literature on this compound, its applications can be inferred from its chemical structure and the known uses of similar complex ethers.

Potential Applications

The amphiphilic nature of this compound, with its polar ether groups and nonpolar alkyl chains, suggests its potential use as a surfactant or emulsifying agent . The combination of a branched isobutyl group and a long, linear nonyl group could provide specific interfacial properties useful in formulations for cosmetics, detergents, or agricultural products.

It could also function as a specialty solvent with a unique polarity profile, capable of dissolving a range of compounds. Its high boiling point and low volatility would make it suitable for high-temperature applications. In the field of materials science, it could be explored as a plasticizer for polymers, enhancing flexibility and modifying other physical properties.

Future Research

Future research on this compound would likely focus on several key areas:

Development of efficient and selective synthetic methods: Investigating novel catalytic systems for its synthesis from readily available starting materials would be a primary focus.

Characterization of its physicochemical properties: Detailed experimental studies are needed to determine its precise boiling point, solubility, surface tension, and other relevant properties.

Evaluation of its performance in various applications: Testing its efficacy as a surfactant, solvent, or plasticizer in different formulations would be crucial to establishing its practical utility.

Exploration of its biological and environmental profile: Understanding its biodegradability and potential toxicity would be essential for any large-scale application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101082-19-3

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

1-[2-(2-methylpropoxy)ethoxy]nonane

InChI

InChI=1S/C15H32O2/c1-4-5-6-7-8-9-10-11-16-12-13-17-14-15(2)3/h15H,4-14H2,1-3H3

InChI Key

FDTURFIHRMKIAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCCOCC(C)C

Origin of Product

United States

Synthetic Methodologies for 1 Isobutoxy 2 Nonyloxy Ethane

Established Etherification Strategies and Their Adaptation for 1-Isobutoxy-2-nonyloxy-ethane

Williamson Ether Synthesis: Detailed Examination of Precursor Reactants, Reaction Conditions, and Product Selectivity for this compound

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an organohalide. wikipedia.orgjk-sci.com

For the synthesis of the asymmetric ether this compound, two primary reactant pairings are theoretically possible:

Path A: Reacting sodium 2-nonyloxyethoxide with isobutyl halide.

Path B: Reacting sodium isobutoxide with a 2-nonyloxyethyl halide.

Precursor Reactants and Selectivity: The S_{N}2 mechanism is sensitive to steric hindrance at the electrophilic carbon center. chemistrysteps.com Reactions are most efficient with primary alkyl halides. Secondary and tertiary halides are more prone to undergo an E2 elimination side reaction, forming an alkene instead of the desired ether. jk-sci.comchemistrysteps.com

Considering the structure of this compound, Path A involves a primary isobutyl halide, while Path B involves a primary 2-nonyloxyethyl halide. Both paths utilize a primary halide, suggesting that either could be viable. However, the choice in a practical setting would likely depend on the commercial availability and ease of synthesis of the respective precursors. For instance, 2-nonyloxyethanol (a precursor for the halide in Path B) can be synthesized from nonyl alcohol and ethylene oxide.

Reaction Conditions: The reaction is typically carried out by first preparing the alkoxide from the corresponding alcohol using a strong base. Sodium hydride (NaH) is a common choice as it deprotonates the alcohol to form the alkoxide and hydrogen gas, which is easily removed. chemistrysteps.com The subsequent nucleophilic substitution is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation but not the nucleophilic anion, thus enhancing its reactivity. jk-sci.com

ParameterConditionRationale
Base Sodium Hydride (NaH)Effectively deprotonates the alcohol to form the alkoxide.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that enhances the nucleophilicity of the alkoxide.
Temperature Room to moderate temp.To provide sufficient energy for the reaction without promoting side reactions.
Leaving Group Bromide or IodideGood leaving groups that facilitate the S_N2 reaction.

Acid-Catalyzed Dehydration of Alcohols: Mechanistic Pathways and Control over Symmetric vs. Asymmetric Ether Formation Relevant to this compound

The acid-catalyzed dehydration of alcohols can be used to synthesize ethers, typically at lower temperatures than those required for alkene formation. This method is most effective for producing symmetrical ethers from primary alcohols. libretexts.org When a mixture of two different primary alcohols is used, a statistical mixture of three ethers (two symmetrical and one asymmetrical) is generally formed, making it an inefficient method for preparing a specific asymmetric ether like this compound. quora.com

The reaction proceeds by protonation of an alcohol by the acid catalyst, followed by an S_N2 attack by a second alcohol molecule on the protonated alcohol, displacing a water molecule. libretexts.org

To synthesize this compound, one might consider reacting isobutyl alcohol and 2-nonyloxyethanol. However, this would lead to a mixture of diisobutyl ether, bis(2-nonyloxyethyl) ether, and the desired this compound. Separating these products would be challenging due to their similar boiling points. Control over the formation of the asymmetric ether can be attempted by using a large excess of one of the alcohol reactants, but this is often not practical or cost-effective.

Alkoxymercuration-Demercuration of Alkenes: Regiochemical and Stereochemical Considerations in the Synthesis of this compound Analogues

Alkoxymercuration-demercuration is a method to form ethers by the Markovnikov addition of an alcohol to an alkene. libretexts.orgjove.com The reaction involves the treatment of an alkene with an alcohol in the presence of a mercury(II) salt, such as mercury(II) trifluoroacetate, followed by reduction with sodium borohydride. libretexts.org This method is particularly useful because it avoids the carbocation rearrangements that can occur in acid-catalyzed additions of alcohols to alkenes. libretexts.orgbyjus.com

The regiochemistry of the reaction follows Markovnikov's rule, where the alkoxy group from the alcohol adds to the more substituted carbon of the double bond. libretexts.org The reaction exhibits anti-stereochemistry. byjus.com

For the synthesis of this compound itself, this method is not directly applicable as it would require the addition of an alcohol to an existing ether containing a double bond, which is not a standard precursor. However, this method is highly relevant for the synthesis of analogues where one of the alkyl groups is branched. For example, to synthesize an ether with a secondary carbon attached to the oxygen, this method would be superior to Williamson ether synthesis, which would suffer from elimination side reactions.

StepReagentsPurpose
Alkoxymercuration Alkene, Alcohol, Hg(O₂CCF₃)₂Markovnikov addition of the alcohol to the alkene without carbocation rearrangement.
Demercuration Sodium borohydride (NaBH₄)Replaces the mercury-containing group with a hydrogen atom.

Transition Metal-Catalyzed Etherification Approaches: Exploration of Catalytic Systems for Carbon-Oxygen Bond Formation

Transition metal-catalyzed reactions, particularly those using palladium and copper, have become powerful tools for the formation of carbon-oxygen bonds, especially in the synthesis of diaryl ethers. rsc.orgrsc.org These methods can also be applied to the formation of alkyl ethers. The reactions typically involve the cross-coupling of an alcohol with an organohalide.

Palladium-catalyzed systems often employ phosphine ligands and can couple a wide range of aryl halides and phenols. rsc.org Copper-catalyzed systems, sometimes referred to as Ullmann condensations, are also effective and have seen renewed interest with the development of new ligands. rsc.orgnih.gov These reactions can sometimes be performed under milder conditions than traditional methods.

For the synthesis of this compound, a transition metal-catalyzed approach could potentially couple isobutyl alcohol with a 2-nonyloxyethyl halide, or 2-nonyloxyethanol with an isobutyl halide. The choice of catalyst and ligands would be crucial to optimize the reaction and prevent side reactions. These methods offer an alternative to the classical Williamson ether synthesis, potentially with different substrate scopes and functional group tolerances.

Novel and Emerging Synthetic Routes Potentially Applicable to this compound

Direct Etherification of Alcohols with Olefins: Heterogeneous Catalysis and Reaction Efficiency

The direct etherification of alcohols with olefins using heterogeneous acid catalysts is an emerging and environmentally benign approach to ether synthesis. researchgate.net This method avoids the use of stoichiometric activating agents or leaving groups. Solid acid catalysts, such as zeolites (e.g., H-Beta) and acidic resins (e.g., Amberlyst), can facilitate the addition of an alcohol to an olefin. researchgate.netrsc.org

To synthesize this compound via this route, one could envision the reaction of 2-isobutoxyethanol with 1-nonene or isobutyl alcohol with 2-(nonyloxy)ethene. The reaction efficiency would depend on the activity and selectivity of the catalyst, as well as the reaction conditions such as temperature and pressure. A key advantage of heterogeneous catalysis is the ease of catalyst separation from the product mixture and the potential for catalyst recycling. researchgate.net Research in this area focuses on developing catalysts that provide high conversion and selectivity to the desired asymmetric ether while minimizing the formation of byproducts from olefin isomerization or alcohol dehydration. researchgate.net

Catalyst TypeExamplesAdvantages
Zeolites H-BetaHigh thermal stability, shape selectivity. researchgate.net
Acidic Resins AmberlystMild reaction conditions, good for sensitive substrates. rsc.org

Carbanion Reactions with Electrophilic Oxygen Sources (e.g., Monoperoxyacetals): Expanding the Scope of Ether Synthesis

A significant departure from classical ether synthesis, which typically involves a nucleophilic oxygen source and an electrophilic carbon, is the reaction of carbanions with electrophilic oxygen sources. nih.govacs.org This "umpoled" strategy provides a valuable route for forming C-O bonds, particularly for sterically hindered or electronically challenging substrates. acs.org Monoperoxyacetals have emerged as effective electrophilic alkoxide transfer agents in these reactions. acs.orgunl.edu

The reaction involves an organometallic reagent (acting as the carbanion source), such as an organolithium or organomagnesium compound, which attacks the peroxide oxygen of a monoperoxyacetal. acs.orgacs.org This method has been successfully applied to synthesize a wide array of ethers, including alkyl, aryl, and cyclopropyl ethers. acs.orgunl.edu A key advantage of using monoperoxyacetals is their enhanced reactivity and selectivity compared to simpler dialkyl peroxides. nih.gov They can effectively transfer primary, secondary, or even tertiary alkoxide groups with high regioselectivity, attacking the non-acetal oxygen of the peroxide linkage. nih.govacs.org

Theoretical studies suggest that the mechanism may not be a simple SN2 displacement but rather involves a Lewis acid-promoted insertion of the organometallic reagent into the O-O bond. acs.orgunl.edu For the synthesis of this compound, a plausible pathway would involve the reaction of a nonyloxy-containing carbanion with an isobutoxy-monoperoxyacetal, or vice versa.

Hypothetical Reaction Scheme:

Route A: A nonyloxymethyllithium carbanion could be reacted with a 2-isobutoxytetrahydropyran monoperoxyacetal.

Route B: An isobutoxymethyllithium carbanion could be reacted with a 2-nonyloxytetrahydropyran monoperoxyacetal.

This methodology circumvents some limitations of traditional methods and provides a versatile tool for constructing complex ether linkages. acs.org

Dehydrogenative Coupling via C-H Alkoxylation/Aryloxylation: Atom-Economical Approaches to Ethers

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming chemical bonds, as it avoids the need for pre-functionalized starting materials. cuny.edu In the context of ether synthesis, this involves the direct coupling of a C-H bond with an O-H bond, typically from an alcohol or phenol, with the formal loss of a hydrogen molecule. cuny.edusioc-journal.cn These reactions are generally mediated by a metal catalyst and require an oxidant. cuny.edu

The synthesis of aryl ethers through C-H alkoxylation or aryloxylation has received considerable attention. sioc-journal.cn This approach is a step-efficient alternative to classical methods that require leaving groups, thereby reducing waste generation. sioc-journal.cn The mechanism often involves the activation of a C-H bond by a transition metal catalyst (e.g., palladium, copper, rhodium, or ruthenium), followed by reaction with an alcohol. cuny.edursc.orgnih.gov

For a non-aromatic ether like this compound, the principle could be adapted by activating a C(sp³)–H bond. For instance, a catalyst could facilitate the coupling of nonyl glycidyl ether (containing an activated C-H bond adjacent to the ether oxygen) with isobutanol. The development of catalysts for intermolecular C(sp³)–H etherification is an active area of research. rsc.orgacs.org This atom-economical approach is highly desirable from a green chemistry perspective, as the only theoretical byproduct is water. rsc.org

Key Features of Dehydrogenative Coupling:

Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.

Step Efficiency: Reduces the number of synthetic steps by avoiding pre-activation of substrates. sioc-journal.cn

Catalysis: Relies on transition metal catalysts to enable the C-H activation process. cuny.edu

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters. These include the choice of catalyst, solvent, temperature, and pressure, all of which can profoundly influence reaction kinetics, selectivity, and the formation of byproducts. rsc.org

Influence of Catalyst Systems and Ligands on Reaction Selectivity and Rate

The catalyst is often the cornerstone of a successful etherification reaction, dictating both the speed and the selectivity of the transformation. In Williamson-type syntheses, while not strictly catalytic, phase-transfer catalysts can be employed to enhance the reaction rate between an alkoxide and an alkyl halide.

In more advanced methods like dehydrogenative coupling, the choice of metal and its associated ligands is critical. For instance, palladium catalysts are often used for C-H activation, and the ligand can influence the stability of the catalytic intermediate and the selectivity of the C-O bond formation. acs.org Similarly, copper catalysts are widely used and their reactivity can be tuned with different ligands. sioc-journal.cn The development of catalytic systems aims to achieve high turnover numbers and prevent catalyst deactivation. For the synthesis of unsymmetrical ethers, a selective catalyst is crucial to prevent the formation of symmetrical ether byproducts (e.g., di(nonyloxy)ethane or di(isobutoxy)ethane). acs.org

Catalyst SystemLigand TypePotential Influence on SynthesisExpected Selectivity for Unsymmetrical Ether
Pd(OAc)₂Phosphine Ligands (e.g., PPh₃)Promotes C-H activation; can influence regioselectivity.Moderate to High
Cu(I) or Cu(II) SaltsN-based Ligands (e.g., Pyridine, Phenanthroline)Effective for C-O coupling; ligand modulates redox potential and stability. sioc-journal.cnModerate to High
Rh(III) ComplexesCyclopentadienyl (Cp*) LigandsHighly active for C-H functionalization; may require directing groups.High (with directing group)
Acid Catalysts (e.g., H₂SO₄, Amberlyst)N/APromotes dehydration of alcohols; less selective for unsymmetrical ethers. researchgate.netmdpi.comLow

Role of Solvent Systems in Facilitating Etherification Reactions

The solvent plays a multifaceted role in ether synthesis. It must dissolve the reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. rsc.org The choice between protic and aprotic solvents can have a dramatic impact on the reaction outcome, particularly in nucleophilic substitution reactions. rsc.org

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are often preferred for SN2 reactions such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.com They can dissolve ionic nucleophiles (alkoxides) while not solvating them so strongly as to reduce their reactivity. youtube.com

Polar Protic Solvents: Solvents like ethanol or water can solvate both the nucleophile and the electrophile. While they can be effective, they may slow down SN2 reactions by strongly solvating the nucleophile through hydrogen bonding. rsc.org

Nonpolar Solvents: Hydrocarbon solvents like toluene or hexane are typically used when reactants are nonpolar or in reactions where polarity is not a critical factor, such as some metal-catalyzed coupling reactions. youtube.comacs.org

The addition of a non-miscible solvent can also be used to shift the reaction equilibrium, for instance, by selectively removing a product like water, thereby driving the reaction towards completion. mdpi.com

SolventTypeKey CharacteristicsSuitability for Etherification
Tetrahydrofuran (THF)Polar Aprotic (Ether)Good for organometallic reagents; stable to bases. masterorganicchemistry.comyoutube.comHigh (for carbanion-based routes)
Dimethylformamide (DMF)Polar AproticHigh boiling point; excellent for SN2 reactions. rsc.orgHigh (for Williamson-type synthesis)
Acetonitrile (ACN)Polar AproticPolar; can influence selectivity in ambident nucleophile reactions. rsc.orgModerate to High
TolueneNonpolar AromaticAllows for higher reaction temperatures; can facilitate azeotropic water removal.Moderate (for specific catalytic cycles)
IsobutanolPolar ProticCan act as both solvent and reactant. masterorganicchemistry.comLow (may lead to side reactions and low selectivity)

Temperature and Pressure Profiling for Maximizing Reaction Efficiency

Temperature is a critical parameter that directly affects the rate of reaction. Generally, increasing the temperature increases the reaction rate. However, for ether synthesis, an optimal temperature must be found, as excessively high temperatures can promote side reactions such as elimination, which competes with the desired substitution reaction, particularly with secondary or tertiary alkyl halides. wikipedia.orgumn.edu In some modern catalytic methods, high temperatures (above 300 °C) can be used to activate otherwise weak alkylating agents, streamlining the process on an industrial scale. wikipedia.orgacs.org

Pressure is typically less of a controlling factor for liquid-phase reactions unless gaseous reactants are involved or the reaction volume changes significantly. However, in sealed-vessel reactions, the autogenous pressure will increase with temperature, which can help keep volatile solvents or reactants in the liquid phase, thereby maintaining concentration and increasing reaction rates. Microwave-assisted synthesis has also been employed to rapidly increase temperature and pressure, significantly reducing reaction times for ether synthesis. wikipedia.org

ParameterEffect on Reaction RateEffect on SelectivityConsiderations for Optimization
TemperatureIncreases with temperature (Arrhenius equation). sciepub.comCan decrease selectivity at high temperatures due to competing elimination or decomposition pathways. wikipedia.orgumn.eduBalance reaction speed with the prevention of byproduct formation. An optimal range must be determined experimentally.
PressureGenerally minor effect on liquid-phase kinetics. Can increase rate by increasing reactant concentration. umn.eduUsually has a minimal effect on selectivity in common etherification reactions.Important for reactions involving volatile reagents or when operating above the solvent's boiling point in a sealed system.

Elucidation of Fundamental Reaction Mechanisms in Ether Synthesis Relevant to this compound

The synthesis of asymmetrical ethers such as this compound is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable organohalide. The versatility and limitations of this synthesis are dictated by the interplay of nucleophilic substitution and elimination reactions, the mechanisms of which are crucial for predicting reaction outcomes and optimizing synthetic strategies.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com In an SN2 reaction, the nucleophile—in this case, an alkoxide—attacks the electrophilic carbon of the alkyl halide from the backside relative to the leaving group. wikipedia.orgmasterorganicchemistry.com This attack occurs in a single, concerted step, leading to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center. masterorganicchemistry.com

For the synthesis of this compound, two primary Williamson pathways can be envisioned:

Pathway A: Reaction of sodium 2-nonyloxyethoxide with isobutyl bromide.

Pathway B: Reaction of sodium 2-isobutoxyethoxide with 1-bromononane.

The success of a Williamson ether synthesis is highly dependent on the structure of the alkyl halide. The SN2 mechanism is favored for methyl and primary alkyl halides. masterorganicchemistry.comteachthemechanism.com Secondary alkyl halides can also react but often lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield elimination products. wikipedia.orgmasterorganicchemistry.com Both proposed pathways for this compound involve primary alkyl halides (isobutyl bromide and 1-bromononane), making the SN2 pathway highly favorable.

In contrast, the unimolecular (SN1) mechanism is a two-step process involving the formation of a carbocation intermediate. vedantu.com This pathway is favored for tertiary alkyl halides due to the stability of the resulting carbocation. openstax.org However, SN1 reactions are generally not employed for Williamson ether synthesis because the strongly basic alkoxides required would promote elimination reactions. teachthemechanism.com Furthermore, if an SN1 pathway were to occur, the carbocation intermediate could undergo rearrangement, leading to a mixture of ether products. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Mechanisms in Ether Synthesis
CharacteristicSN1 PathwaySN2 Pathway
MechanismTwo-step (carbocation intermediate)One-step (concerted)
Rate LawRate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
Alkyl Halide SubstrateTertiary > Secondary >> PrimaryMethyl > Primary > Secondary >> Tertiary
NucleophileWeak nucleophiles favoredStrong nucleophiles required
StereochemistryRacemizationInversion of configuration
RearrangementsPossibleNot possible
Relevance to Williamson SynthesisGenerally not applicablePrimary mechanism wikipedia.orgteachthemechanism.com

A significant side reaction in Williamson ether synthesis is elimination, which can occur via either a bimolecular (E2) or unimolecular (E1) mechanism. wikipedia.org The alkoxide, being a strong base, can abstract a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, resulting in the formation of an alkene. byjus.comteachthemechanism.com

The E2 reaction is a concerted, one-step process that competes directly with the SN2 reaction. chemistrysteps.com It is favored by strong, sterically hindered bases and by primary or secondary alkyl halides where steric hindrance impedes the backside attack required for SN2. masterorganicchemistry.comteachthemechanism.com For the synthesis of this compound, Pathway A (using isobutyl bromide) might be more susceptible to E2 elimination than Pathway B. Although isobutyl bromide is a primary halide, the presence of branching at the β-carbon can increase the likelihood of elimination. Pathway B, using the straight-chain 1-bromononane, would strongly favor the desired SN2 substitution. masterorganicchemistry.com

The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.comchemistrysteps.com This geometric constraint dictates the stereochemistry of the resulting alkene product. libretexts.org

The E1 reaction, like the SN1 reaction, proceeds through a carbocation intermediate and is therefore favored by tertiary alkyl halides and weak bases. vedantu.comchemistrysteps.com Since the Williamson synthesis employs strong bases (alkoxides), the E1 pathway is not a significant competitor. masterorganicchemistry.com

Table 2: Factors Favoring Substitution vs. Elimination in Ether Synthesis
FactorFavors SN2 (Ether Formation)Favors E2 (Alkene Byproduct)
Alkyl HalideMethyl, Primary (unhindered) masterorganicchemistry.comTertiary > Secondary > Primary (hindered) teachthemechanism.com
Alkoxide (Base)Less sterically hinderedStrong, sterically hindered (e.g., tert-butoxide)
TemperatureLower temperaturesHigher temperatures masterorganicchemistry.com
SolventPolar aprotic (e.g., DMSO, DMF) jk-sci.comLess polar or protic solvents can favor elimination

While the Williamson synthesis is the most common method, ethers can also be formed through pathways involving radical or carbocationic intermediates. Acid-catalyzed dehydration of alcohols, for instance, proceeds via a protonated alcohol that can either be attacked by another alcohol molecule (SN2) or form a carbocation (SN1). masterorganicchemistry.com This method is primarily used for symmetrical ethers from primary alcohols. For asymmetrical ethers like this compound, this method would lead to a mixture of products (diisobutyl ether, dinonyl ether, and the desired product) and is therefore not synthetically useful.

More advanced methods can generate carbocations under non-acidic conditions. Electrochemical oxidation of carboxylic acids can produce high-energy carbocations that are subsequently trapped by an alcohol to form hindered ethers. nih.gov Another approach involves the addition of an alcohol to an alkene under acidic conditions, which generates a carbocation that the alcohol traps. masterorganicchemistry.com

Mechanisms involving radical intermediates for ether synthesis are also known. acs.org Photoredox catalysis can be used to generate alkoxy radicals from alcohols. These radicals can then undergo further reactions, such as hydrogen atom transfer (HAT) followed by oxidation to a carbocation, which is then trapped by another alcohol molecule to form an ether. rsc.org These methods are particularly useful for constructing complex or sterically hindered ethers that are inaccessible through traditional SN2 pathways. nih.gov However, for a relatively simple, acyclic ether like this compound, the Williamson synthesis remains the most direct and efficient method.

Reaction Kinetics and Transition State Analysis for this compound Synthetic Pathways

The kinetics of the Williamson ether synthesis are consistent with its SN2 mechanism, exhibiting second-order kinetics, being first-order in both the alkoxide and the alkyl halide. chemistrysteps.com The rate of the reaction is highly sensitive to the steric environment of the reactants.

For the two potential synthetic routes to this compound:

Rate (A) = kA[sodium 2-nonyloxyethoxide][isobutyl bromide]

Rate (B) = kB[sodium 2-isobutoxyethoxide][1-bromononane]

Computational studies and kinetic modeling of Williamson syntheses provide insight into the transition state of the reaction. researchgate.netrsc.org The SN2 transition state involves a trigonal bipyramidal geometry at the central carbon, with partial bonds to both the incoming nucleophile and the departing leaving group. masterorganicchemistry.com Steric hindrance raises the energy of this transition state, thereby increasing the activation energy (Ea) and slowing the reaction rate.

In comparing Pathway A and Pathway B, the transition state for Pathway A would involve the attack of the 2-nonyloxyethoxide on the primary carbon of isobutyl bromide. This carbon is adjacent to a sterically demanding isopropyl group. The transition state for Pathway B involves the attack of 2-isobutoxyethoxide on the terminal carbon of 1-bromononane, which is part of a long, unbranched chain. It is predicted that the steric hindrance in the transition state for Pathway A would be greater than for Pathway B. Consequently, the activation energy for Pathway A would be higher, and the reaction rate constant (kA) would be smaller than that for Pathway B (kB). Thus, Pathway B is expected to be the kinetically favored route.

Table 3: Predicted Kinetic and Thermodynamic Parameters for the Synthesis of this compound
ParameterPathway A (Isobutyl Bromide)Pathway B (1-Bromononane)Justification
Rate Constant (k)kA (Smaller)kB (Larger)Less steric hindrance in the transition state for Pathway B. masterorganicchemistry.com
Activation Energy (Ea)HigherLowerHigher energy transition state due to β-branching in isobutyl bromide.
Competing ReactionE2 elimination more likelyE2 elimination less likelySteric hindrance favors elimination over substitution. teachthemechanism.com
Predicted Yield of EtherLowerHigherFewer side reactions and faster desired reaction rate.

Detailed transition state analysis, often performed using quantum mechanical calculations, can elucidate the precise geometries and energy barriers of these pathways, confirming the influence of solvent and ion-pairing on reaction selectivity and rates. researchgate.netacs.org

Reactivity Profiles of this compound in Subsequent Chemical Transformations

Ethers are generally considered to be unreactive functional groups, which is why they are often used as solvents in chemical reactions. openstax.orglibretexts.org The C-O bond is strong and not easily broken. However, under specific and often harsh conditions, ethers can undergo cleavage and participate in functional group interconversions.

The most common reaction of ethers is cleavage by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.org Hydrochloric acid (HCl) is generally not reactive enough to cleave ethers. openstax.org The reaction proceeds via a nucleophilic substitution mechanism.

The mechanism begins with the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks one of the adjacent carbon atoms, displacing the alcohol.

The choice between an SN1 and SN2 mechanism for cleavage depends on the structure of the ether. libretexts.orgwikipedia.org

If the ether has only primary or secondary alkyl groups, the cleavage occurs via an SN2 mechanism. The halide ion attacks the less sterically hindered carbon atom. openstax.orglibretexts.org

If one of the alkyl groups is tertiary, benzylic, or allylic, it can form a stable carbocation. In this case, cleavage occurs via an SN1 mechanism. openstax.orglibretexts.org

For this compound, both sides of the ether linkage are connected to primary carbons (part of an isobutoxyethyl group and a nonyl group). Therefore, cleavage with HBr or HI would proceed via an SN2 mechanism. The nucleophilic attack by the halide ion would occur at the less sterically hindered carbon. A detailed analysis would be required to definitively predict the site of initial attack, but it would result in a mixture of alkyl halides and alcohols, which could be further converted to alkyl halides if an excess of the acid is used. libretexts.org

Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.uk An ether can be synthesized from an alcohol (via Williamson synthesis) or an alkene (via alkoxymercuration-demercuration). ub.edulibretexts.org The cleavage of an ether serves as an interconversion of an ether back into alcohols and/or alkyl halides. solubilityofthings.com These resulting products can then be used in a wide array of subsequent organic transformations.

Mechanistic Investigations of 1 Isobutoxy 2 Nonyloxy Ethane Formation and Reactivity

Reactivity and Mechanistic Pathways

The selective functionalization of the distinct alkyl chains in an unsymmetrical ether such as 1-Isobutoxy-2-nonyloxy-ethane presents a significant challenge in synthetic chemistry. The molecule contains two different aliphatic ether fragments: a branched isobutoxy group and a linear nonyloxy group. Each chain offers multiple sites for potential chemical modification, and achieving selectivity for one chain over the other, or for a specific position within a chain, requires overcoming the challenge of differentiating between C-H bonds of similar reactivity. nih.gov The primary strategies for achieving such selectivity rely on exploiting the inherent steric and electronic differences between the two chains or by the temporary installation of directing groups. nih.govresearchgate.net

Exploiting Steric and Electronic Differences

The isobutoxy and nonyloxy chains possess distinct structural features that can be exploited for selective functionalization. The isobutoxy group is more sterically encumbered at the α-position and contains a relatively reactive tertiary C-H bond at the γ-position. In contrast, the nonyloxy chain is a long, flexible linear chain composed of less hindered primary and secondary C-H bonds.

Functionalization of the Nonyloxy Chain: Catalytic systems that are sensitive to steric hindrance can preferentially target the less crowded C-H bonds of the linear nonyloxy chain. nih.gov For instance, certain transition-metal-catalyzed C-H activation or oxidation reactions proceed via bulky catalyst intermediates that can more readily access the C-H bonds of the nonyloxy group over the more shielded isobutoxy group. nih.gov Hydrogen atom transfer (HAT) reactions initiated by a sterically demanding catalyst could also favor abstraction from the more accessible positions on the nonyloxy chain. nih.gov

Functionalization of the Isobutoxy Chain: The isobutoxy group contains a tertiary C-H bond which is inherently weaker and more susceptible to radical abstraction than the secondary C-H bonds of the nonyloxy chain. Reagents that selectively target weaker C-H bonds could therefore achieve functionalization at the γ-position of the isobutoxy moiety. Reactants capable of oxidizing C-H bonds often exhibit electrophilic character, making C-H bonds near electron-donating groups like ethers more susceptible to reaction. mdpi.com

The table below outlines potential catalytic approaches for achieving selective functionalization based on the intrinsic properties of the alkyl chains.

Catalyst/Reagent TypeTargeted ChainRationale for SelectivityPotential Product Type
Bulky Transition Metal Catalyst (e.g., Rh, Pd complexes)NonyloxySteric hindrance around the isobutoxy group prevents catalyst approach; favors the less hindered linear chain. nih.govOxidized or carbon-carbon bond-formed products along the nonyloxy chain.
Radical Initiators (e.g., peroxides)IsobutoxyPreferential abstraction of the weaker tertiary C-H bond at the γ-position. mdpi.comHydroxylated or halogenated product at the γ-position of the isobutoxy group.
Photocatalysis with Acridinium CatalystNonyloxyReaction proceeds via single-electron oxidation followed by deprotonation at the least hindered α-position. nih.govα-functionalized nonyloxy chain.

Directing Group Strategies

For achieving high levels of regioselectivity that may not be possible based on intrinsic reactivity alone, the use of a directing group is a powerful strategy. snnu.edu.cn This approach involves the temporary installation of a coordinating group onto the substrate, which then directs a transition metal catalyst to a specific, often otherwise unreactive, C-H bond. nih.gov

In the context of this compound, a directing group would likely need to be installed by first cleaving the ether to generate an alcohol, attaching the directing group, and then reforming an ether linkage. A more direct, albeit challenging, approach would involve the development of a catalyst that can coordinate with the ether oxygen and selectively functionalize a specific C-H bond. For instance, an appropriately designed ligand could create a pocket that favors the geometry required for activating a C-H bond at a specific position on either the isobutoxy or nonyloxy chain. While synthetically complex, this method offers the highest potential for precise control over the site of functionalization.

The following table summarizes hypothetical outcomes of using a directing group strategy, assuming the directing group (DG) could be selectively placed.

Substrate ModificationCatalyst SystemPredicted Site of FunctionalizationRationale
Directing group installed at the terminus of the nonyloxy chainPalladium(II)/Amino Acid Ligandδ- or ε-C-H bond of the nonyloxy chainFormation of a stable 5- or 6-membered palladacycle intermediate directs activation to a specific methylene (B1212753) group. nih.gov
Transient directing group strategy with a removable aldehydePalladium(II) or Rhodium(III)β- or γ-C-H bond of either chainA transiently formed imine or other coordinating species directs the catalyst to a nearby C-H bond. snnu.edu.cn

Ultimately, the selective functionalization of this compound remains a specialized area of research. The successful differentiation between the isobutoxy and nonyloxy chains would likely involve a carefully chosen catalyst and reaction conditions that amplify the subtle steric and electronic differences between the two alkyl groups.

Computational and Theoretical Studies of 1 Isobutoxy 2 Nonyloxy Ethane

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanics is the fundamental theory used to describe the electronic structure and energy of molecules. By solving approximations of the Schrödinger equation, QM methods can provide deep insights into molecular stability, geometry, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govmdpi.com It offers a favorable balance between accuracy and computational cost, making it ideal for analyzing molecules of the size of 1-Isobutoxy-2-nonyloxy-ethane.

A key application of DFT for this molecule would be the exploration of its conformational isomers. Due to the presence of multiple single bonds, the isobutoxy, nonyloxy, and ethane (B1197151) fragments can rotate freely, leading to a vast number of possible three-dimensional arrangements, or conformers. libretexts.orglibretexts.org A systematic conformational search would identify various low-energy structures, such as staggered and eclipsed forms around the central C-C bond. libretexts.orglibretexts.orgyoutube.com

For each identified conformer, DFT calculations would perform a geometry optimization to find the lowest energy structure. The relative energies of these optimized conformers would then be used to construct a potential energy surface, or energy landscape. libretexts.org This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. The stability of different conformers is influenced by factors like torsional strain (from eclipsing bonds) and steric hindrance between the bulky isobutoxy and nonyloxy groups. libretexts.org

Hypothetical DFT Results for this compound Conformers

This table illustrates the type of data that a DFT analysis would generate. The values are hypothetical.

Conformer ID Dihedral Angle (O-C-C-O) Relative Energy (kcal/mol) Population at 298 K (%)
Staggered-1 (Anti) 180° 0.00 75%
Staggered-2 (Gauche) 60° 0.85 12%
Staggered-3 (Gauche) -60° 0.85 12%
Eclipsed-1 4.50 <1%

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. osti.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more accurate but also significantly more computationally demanding than DFT. rasayanjournal.co.inresearchgate.net

For a molecule the size of this compound, high-level ab initio calculations like the Weizmann-1 (W1) or HEAT protocols would be computationally prohibitive for a full conformational analysis. nih.gov However, they could be used to calculate a highly accurate energy for the single most stable conformer identified by DFT. This provides a benchmark value to assess the accuracy of the less expensive DFT functional used. osti.gov

Furthermore, these methods would yield precise electronic properties, such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions. rasayanjournal.co.in

Hypothetical Electronic Properties from Ab Initio Calculations

This table shows example electronic property data that could be predicted. The values are hypothetical.

Property Predicted Value
Dipole Moment 1.35 Debye
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While QM methods describe the static electronic structure, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. nih.gov

To understand how this compound behaves in a realistic environment, MD simulations in a solvent (like water or a nonpolar solvent like hexane) would be performed. mdpi.com The simulation would track the molecule's trajectory over nanoseconds or microseconds, revealing its dynamic conformational changes. nih.gov

Analysis of the MD trajectory would show how the long nonyloxy chain and the branched isobutoxy group move and fold. nih.gov One could calculate the root-mean-square fluctuation (RMSF) of each atom to identify the most flexible regions of the molecule. It would be expected that the ends of the alkyl chains would exhibit greater flexibility than the central ethane backbone. mdpi.com Such simulations would reveal the dominant conformations present in solution and the timescale of transitions between them, providing a dynamic view of the energy landscape calculated by QM methods. nih.govnih.gov

MD simulations are exceptionally powerful for studying non-covalent intermolecular interactions. mdpi.comnih.govresearchgate.net By simulating this compound in a solvent, one can analyze how solvent molecules arrange themselves around the solute. The simulation would characterize the solvation shell and quantify interactions, which for an ether would primarily be van der Waals forces. github.io In a protic solvent like water, the potential for weak hydrogen bonding with the ether oxygens could also be investigated. mdpi.com

If a potential binding partner were known, MD simulations could be used to model the binding process. This would involve simulating both molecules together to observe how they interact, approach each other, and form a complex. The strength of the interaction could be estimated by calculating the binding free energy, providing insight into the stability of the complex.

Theoretical Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

A crucial test of any theoretical model is its ability to reproduce experimental results. Computational methods can predict various spectroscopic signatures, which can then be compared with laboratory measurements to validate the accuracy of the computational approach.

For this compound, DFT calculations could be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: After geometry optimization, the magnetic shielding constants for each carbon and hydrogen nucleus can be calculated. These values can be converted into chemical shifts (ppm), providing a theoretical ¹H and ¹³C NMR spectrum that can be directly compared to an experimental spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed. rasayanjournal.co.in Each vibrational mode corresponds to a specific motion (e.g., C-H stretching, C-O-C bending) and is associated with a predicted frequency and intensity. This information generates a theoretical IR spectrum, which helps in assigning the peaks observed in an experimental IR measurement.

A strong correlation between the predicted and experimental spectra would provide confidence that the computational model accurately represents the molecule's true geometric and electronic structure.

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Advanced Analytical Characterization Techniques for 1 Isobutoxy 2 Nonyloxy Ethane

Spectroscopic Methods for Detailed Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and dynamics of organic compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution NMR spectroscopy would be the primary tool for the structural confirmation of 1-Isobutoxy-2-nonyloxy-ethane. Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide essential information on the chemical environment of each atom.

¹H NMR: The spectrum would be expected to show distinct signals for the protons of the isobutoxy, nonyloxy, and ethane (B1197151) groups. The chemical shifts, integration values (proton count), and splitting patterns (due to spin-spin coupling) would allow for the assignment of each proton to its specific position in the molecule. For instance, the methylene (B1212753) protons of the ethane bridge would likely appear as complex multiplets due to coupling with protons on adjacent carbons.

¹³C NMR: The ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment, confirming the total number of carbons in the structure. The chemical shifts would be characteristic of the ether linkages and the alkyl chains.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the precise arrangement of the isobutoxy, nonyloxy, and ethane fragments. For stereochemical assignment, if chiral centers were present, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations between protons, offering insights into the molecule's preferred conformation in solution.

Hypothetical ¹H NMR Data for this compound

Assignment Hypothetical Chemical Shift (ppm) Multiplicity Integration
CH₃ (nonyloxy) ~0.88 Triplet 3H
(CH₂)₇ (nonyloxy) ~1.2-1.4 Multiplet 14H
O-CH₂ (nonyloxy) ~3.45 Triplet 2H
O-CH₂-CH₂-O ~3.60 Multiplet 4H
O-CH₂ (isobutoxy) ~3.38 Doublet 2H
CH (isobutoxy) ~1.85 Multiplet 1H

Advanced Mass Spectrometry Techniques (e.g., MS/MS Fragmentation, High-Resolution Mass Spectrometry) for Complex Mixture Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would be characteristic of the molecule's structure. Key fragment ions would be expected from the cleavage of the C-O bonds of the ether linkages and within the alkyl chains. This fragmentation data would be crucial for confirming the identity of the compound in a complex mixture and for differentiating it from structural isomers.

Expected Fragmentation Pathways for this compound in MS/MS

Fragmentation Pathway Resulting Fragment Ions
Cleavage of the isobutoxy group [M - C₄H₉O]⁺
Cleavage of the nonyloxy group [M - C₉H₁₉O]⁺
Cleavage of the ethane bridge Various smaller fragments

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong C-H stretching vibrations from the alkyl chains around 2850-3000 cm⁻¹. A prominent and characteristic C-O stretching band for the ether linkages would be expected in the region of 1050-1150 cm⁻¹. The absence of bands for hydroxyl (-OH) or carbonyl (C=O) groups would confirm the purity of the ether.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-H vibrations would also be active in the Raman spectrum. This technique can sometimes provide more detailed information about the skeletal vibrations of the alkyl chains and may be sensitive to conformational changes.

Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be a suitable technique for purity assessment. A single peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions (e.g., column type, temperature program). GC coupled with a mass spectrometer (GC-MS) would be a powerful combination for separating and identifying the compound in a mixture.

High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for preparative separation, HPLC could be employed. A normal-phase or reversed-phase column could be used depending on the polarity of the compound and any impurities. A UV detector might not be effective as the compound lacks a strong chromophore, so an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more appropriate.

Solution Behavior and Interfacial Phenomena of 1 Isobutoxy 2 Nonyloxy Ethane

Solvation Properties in Diverse Chemical Media

Investigation of Polarity and Dielectric Behavior in Pure and Mixed Solvents

An essential aspect of understanding a compound's behavior is characterizing its polarity and dielectric properties. Such data would be crucial for predicting its solubility and interactions in various solvent environments. Typically, the dielectric constant, a measure of a substance's ability to store electrical energy in an electric field, is determined experimentally. For 1-Isobutoxy-2-nonyloxy-ethane, which possesses both ether linkages and hydrocarbon chains, a relatively low to moderate polarity would be anticipated. However, without empirical measurements, its precise dielectric constant and behavior in solvent mixtures remain speculative. Research on related 2-alkoxyethanols has shown that their dielectric properties are influenced by factors such as alkyl chain length and temperature, but direct extrapolation to the specific structure of this compound is not scientifically rigorous. acs.orgresearchgate.net

Phase Behavior and Miscibility Studies with Organic and Aqueous Systems

The miscibility of this compound with a range of organic and aqueous systems would be dictated by the interplay of its hydrophobic nonyl and isobutyl groups and the more polar ether functionalities. Glycol ethers, a class of compounds to which this compound belongs, are known for their versatile solvency, with some members being fully miscible with both water and many organic solvents. who.intatamankimya.commerckmillipore.com The significant hydrocarbon character of the nonyl and isobutyl groups would likely limit its water solubility. Studies on similar long-chain glycol ethers often reveal complex phase diagrams with phenomena such as lower critical solution temperatures (LCST), where miscibility decreases with increasing temperature. researchgate.net However, specific phase diagrams and miscibility data for this compound have not been documented in available literature.

Behavior in Non-Aqueous Solvent Systems and Deep Eutectic Solvents

The interactions of this compound in non-aqueous environments, including novel solvent systems like deep eutectic solvents (DES), are of interest for various applications. DES are mixtures of compounds that form a eutectic with a melting point lower than that of the individual components. smolecule.com The behavior of solutes in these systems is an active area of research. Given its molecular structure, this compound could exhibit interesting solubility and interaction profiles in various DES, depending on the nature of the DES components. However, no studies specifically investigating the behavior of this compound in such solvent systems have been identified.

Self-Assembly and Aggregation Phenomena in Solution (e.g., micellization, formation of liquid crystalline phases) Driven by Alkyl Chain Interactions

With its amphiphilic-like structure, featuring a polar ether core and non-polar alkyl chains, this compound has the potential to exhibit self-assembly in solution. In aqueous environments, molecules of this type can form micelles above a certain critical micelle concentration (CMC), where the hydrophobic tails aggregate to minimize contact with water. The aggregation of similar non-ionic surfactants can also lead to the formation of various liquid crystalline phases. jst.go.jp The likelihood and characteristics of such phenomena for this compound would depend on the balance between its hydrophobic and hydrophilic parts. Regrettably, there is no published research available that confirms or characterizes micellization or liquid crystal formation for this specific compound.

Interfacial Properties: Adsorption Behavior at Liquid-Liquid and Liquid-Air Interfaces

The amphiphilic nature of this compound suggests it would be surface-active, meaning it would tend to adsorb at interfaces such as liquid-liquid and liquid-air. This adsorption would lower the interfacial tension. The effectiveness of a surfactant is often quantified by its ability to reduce surface tension and the concentration at which this effect becomes maximal. The structure of the isobutoxy and nonyloxy groups would influence the packing of the molecules at the interface and, consequently, the resulting interfacial properties. While the behavior of various non-ionic surfactants at interfaces is a well-studied field, specific experimental data on the adsorption isotherms and interfacial tension reduction for this compound are absent from the scientific literature. researchgate.netmdpi.comresearchgate.net

Environmental Transformation Pathways of 1 Isobutoxy 2 Nonyloxy Ethane

Abiotic Degradation Mechanisms Under Simulated Environmental Conditions

There is currently no available research on the abiotic degradation of 1-Isobutoxy-2-nonyloxy-ethane. Consequently, its environmental persistence and transformation through non-biological pathways are unknown.

Photochemical Degradation Pathways and Quantum Yields

No studies have been published on the photochemical degradation of this compound. Information regarding its light absorption properties, reaction with photochemically produced reactive species like hydroxyl radicals, and the quantum yields of any potential degradation processes is not available in the current scientific literature.

Hydrolytic Stability and Identification of Hydrolysis Products

The hydrolytic stability of this compound has not been investigated. There are no data available on its rate of hydrolysis under various pH conditions or the identity of any potential hydrolysis products.

Oxidation Processes and Product Formation in Aqueous and Atmospheric Environments

Specific data on the oxidation of this compound in aqueous or atmospheric environments are absent from the scientific record. The potential for this compound to be oxidized by common environmental oxidants and the resulting transformation products have not been studied.

Biotic Degradation Mechanisms and Microorganismal Interactions

The role of microorganisms in the degradation of this compound is an uninvestigated area of research. There are no studies identifying microbial strains capable of utilizing this compound as a substrate or detailing the biochemical pathways involved.

Microbial Degradation Pathways and Identification of Key Metabolites

No microbial degradation pathways for this compound have been elucidated. As a result, there is no information on the key metabolites that might be formed during its biodegradation.

Enzymatic Biotransformation Processes in Controlled Systems

There is no information available regarding the enzymatic biotransformation of this compound. The specific enzymes that might be involved in its breakdown and the mechanisms of these transformations have not been explored.

Future Directions in 1 Isobutoxy 2 Nonyloxy Ethane Research

Development of Green and Sustainable Synthetic Methodologies for Reduced Environmental Impact.

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. For a compound like 1-Isobutoxy-2-nonyloxy-ethane, future research would likely focus on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional ether synthesis often involves harsh reagents and produces significant byproducts. Future methodologies could explore enzyme-catalyzed reactions, which offer high selectivity under mild conditions, or the use of solid acid catalysts that can be easily recovered and reused, thereby reducing downstream processing costs and environmental impact. The principles of atom economy will be central, designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Advanced Spectroscopic Characterization and In Situ Reaction Monitoring for Mechanistic Insights.

A thorough understanding of the molecular structure and reaction dynamics of this compound is crucial for its potential applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and HSQC, would provide unambiguous confirmation of its chemical structure and connectivity. Furthermore, in situ reaction monitoring using techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy could offer real-time insights into the reaction mechanisms during its synthesis. This would allow for the identification of transient intermediates and a deeper understanding of the reaction kinetics, paving the way for process optimization.

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for this compound Properties and Reactivity.

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can be employed to predict a wide range of physicochemical properties, such as boiling point, viscosity, and solvent compatibility, based on its molecular structure. This predictive capability can significantly reduce the need for extensive experimental work. Moreover, AI algorithms can be trained on existing chemical reaction data to predict the reactivity of this compound in various chemical transformations, helping to identify potential synthetic applications and reaction conditions.

Exploration of this compound as a Versatile Synthetic Intermediate for Novel Chemical Entities.

The chemical structure of this compound, featuring two ether linkages, suggests its potential as a versatile intermediate in organic synthesis. The ether bonds can be cleaved under specific conditions to yield alcohols and other functional groups, which can then be further elaborated into more complex molecules. Research in this area would involve exploring the reactivity of the C-O bonds and developing selective cleavage methods. This could open up pathways to the synthesis of novel surfactants, lubricants, or specialty polymers where the specific combination of isobutoxy and nonyloxy moieties could impart unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.